5-Chloro-2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Overview
Description
5-Chloro-2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-chloro-2-nitroaniline and a suitable isoindole derivative under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group results in amines.
Scientific Research Applications
5-Chloro-2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the hydroxy group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitroaniline: Shares the nitro and chloro groups but lacks the isoindole structure.
Dichlorophen: Contains chloro and hydroxy groups but differs in its overall structure and functional group arrangement.
Uniqueness
5-Chloro-2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its combination of functional groups and the isoindole core
Properties
IUPAC Name |
5-chloro-2-(3-chloro-2-hydroxy-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O5/c15-6-1-2-8-9(3-6)14(21)17(13(8)20)11-5-7(18(22)23)4-10(16)12(11)19/h1,4-5,8-9,19H,2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTFGCJGJWKJHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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